1-(3-Bromo-4-propoxy-phenyl)-ethylamine

Catalog No.
S894455
CAS No.
1344343-86-7
M.F
C11H16BrNO
M. Wt
258.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Bromo-4-propoxy-phenyl)-ethylamine

CAS Number

1344343-86-7

Product Name

1-(3-Bromo-4-propoxy-phenyl)-ethylamine

IUPAC Name

1-(3-bromo-4-propoxyphenyl)ethanamine

Molecular Formula

C11H16BrNO

Molecular Weight

258.15 g/mol

InChI

InChI=1S/C11H16BrNO/c1-3-6-14-11-5-4-9(8(2)13)7-10(11)12/h4-5,7-8H,3,6,13H2,1-2H3

InChI Key

QYVYWZFFGHTYGW-UHFFFAOYSA-N

SMILES

CCCOC1=C(C=C(C=C1)C(C)N)Br

Canonical SMILES

CCCOC1=C(C=C(C=C1)C(C)N)Br

1-(3-Bromo-4-propoxy-phenyl)-ethylamine is an organic compound notable for its structural features, including a bromine atom, a propoxy group, and an ethylamine moiety linked to a phenyl ring. This compound is characterized by its molecular formula C12H16BrNC_{12}H_{16}BrN and has the CAS number 1344343-86-7. The presence of the bromine atom enhances its reactivity, while the propoxy group contributes to its solubility properties, making it a compound of interest in various chemical and biological applications.

  • Oxidation: The compound can be oxidized to form carboxylic acids or ketones using reagents such as potassium permanganate or chromium trioxide.
  • Reduction: It can undergo reduction reactions, converting the bromine atom into a hydrogen atom or yielding the corresponding amine or alkane when treated with hydrogen gas in the presence of a palladium catalyst.
  • Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as hydroxide or amine groups, leading to hydroxylated or aminated derivatives.

Common Reagents and Conditions

Reaction TypeReagentsMajor Products Formed
OxidationPotassium permanganate, Chromium trioxideCarboxylic acids, Ketones
ReductionHydrogen gas, Palladium on carbonAmines, Alkanes
SubstitutionSodium hydroxide, AmmoniaHydroxylated derivatives, Aminated derivatives

The synthesis of 1-(3-Bromo-4-propoxy-phenyl)-ethylamine typically involves:

  • Bromination: A precursor containing a propoxyphenyl group is brominated to introduce the bromine atom.
  • Amination: The ethylamine group is then introduced through nucleophilic substitution reactions.

Common solvents used in these reactions include dichloromethane and ethanol, often facilitated by catalysts such as palladium on carbon to enhance yield and efficiency.

Industrial Production Methods

In industrial settings, large-scale bromination and amination processes are employed. Continuous flow reactors may be utilized to improve efficiency and safety due to the handling of reactive chemicals like bromine.

1-(3-Bromo-4-propoxy-phenyl)-ethylamine has several applications across different fields:

  • Chemistry: Serves as a building block for synthesizing more complex organic molecules.
  • Biology: Investigated for potential biological activities and interactions with cellular targets.
  • Medicine: Explored for therapeutic properties and as a precursor in drug development.
  • Industry: Used in producing specialty chemicals and materials.

Studies focusing on the interactions of 1-(3-Bromo-4-propoxy-phenyl)-ethylamine with biological targets are essential for understanding its pharmacological potential. These studies may involve binding assays to determine affinity for receptors or enzymes and subsequent evaluations of biological effects.

Several compounds share structural similarities with 1-(3-Bromo-4-propoxy-phenyl)-ethylamine. Notable examples include:

  • 1-(3-Bromo-4-propoxyphenyl)-ethanone
  • 1-(3-Bromo-4-propoxyphenyl)-2-chloroethanone
  • (3-Bromo-4-propoxyphenyl)methanol

Comparison

The uniqueness of 1-(3-Bromo-4-propoxy-phenyl)-ethylamine lies in its ethylamine group, which distinguishes it from its analogs. This moiety influences the compound's reactivity, solubility, and potential interactions with biological targets, making it valuable for various applications in chemistry and biology.

XLogP3

2.7

Dates

Last modified: 08-16-2023

Explore Compound Types